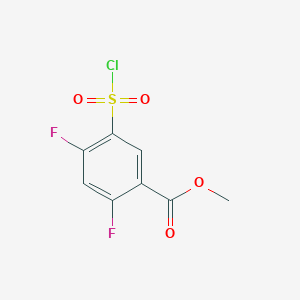![molecular formula C16H17N3O2 B1517822 4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1099658-11-3](/img/structure/B1517822.png)
4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Vue d'ensemble
Description
“4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one” is a chemical compound with the CAS Number: 1099658-11-3 . It has a molecular weight of 283.33 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17N3O2/c17-12-5-1-4-8-15 (12)21-10-9-19-11-16 (20)18-13-6-2-3-7-14 (13)19/h1-8H,9-11,17H2, (H,18,20) . This indicates that the compound has a complex structure involving multiple rings and functional groups.
Physical and Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 283.33 . The storage temperature is room temperature .
Applications De Recherche Scientifique
Metabolic Pathways and Microbial Activity
The compound's structure suggests potential for study in microbial metabolism and bioremediation. For instance, Aspergillus fumigatus has shown the ability to metabolize related phenolic compounds through specific pathways, indicating potential applications in environmental science for similar compounds (Jones, Trudgill, & Hopper, 1994).
Antioxidant and Antibacterial Properties
Research on structurally related Schiff base ligands with metal complexes highlights the potential for the compound to possess antioxidant and antibacterial activities. Such compounds have been synthesized and characterized, showing significant activity, which points towards the potential for the development of new therapeutic agents (Ejidike & Ajibade, 2015).
Dopamine Agonist Properties
Analogous N-alkyl-tetrahydroisoquinolines have been evaluated for their dopamine-like activity, suggesting that modifications of the 4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one structure could explore its utility in neurological research, potentially leading to new treatments for conditions such as depression and Parkinson's disease (Jacob, Nichols, Kohli, & Glock, 1981).
Fluorescence Probes
Compounds with related quinoline and phenolic structures have been studied for their fluorescence properties, suggesting possible applications as molecular fluorescent probes for bioimaging or in the development of new diagnostic tools (Motyka, Hlaváč, Soural, Hradil, Krejčí, Kvapil, & Weiss, 2011).
Polyimide Synthesis
Research into the synthesis of aromatic polyimides incorporating related aminophenoxy compounds points to the potential for this compound in the development of new materials with applications ranging from electronics to advanced coatings, highlighting its versatility and utility in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Propriétés
IUPAC Name |
4-[2-(2-aminophenoxy)ethyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-12-5-1-4-8-15(12)21-10-9-19-11-16(20)18-13-6-2-3-7-14(13)19/h1-8H,9-11,17H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCODUXKKUORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CCOC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)


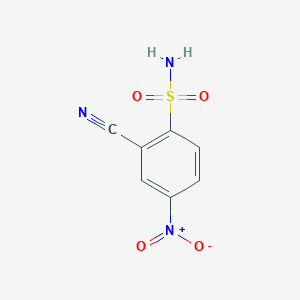
![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)
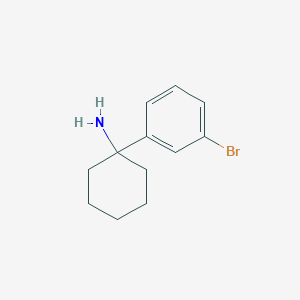
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)
![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)

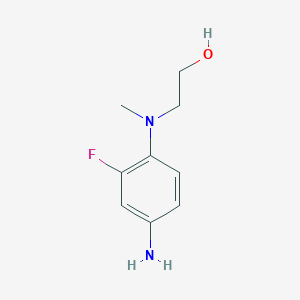
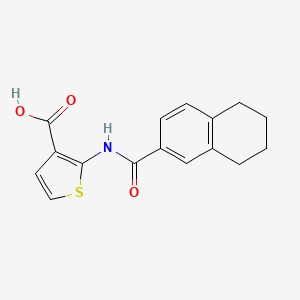
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)
